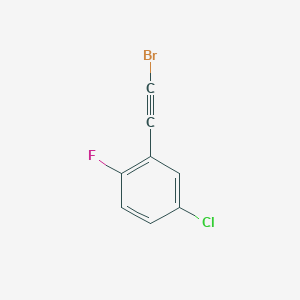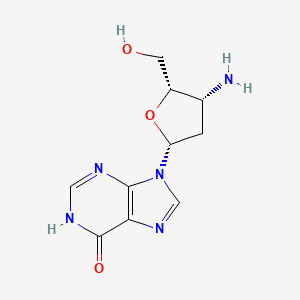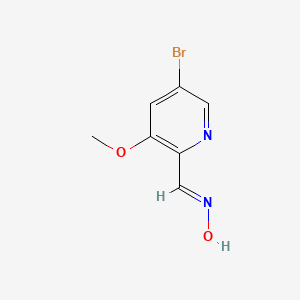
2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene” would likely involve a benzene ring with the bromoethynyl, chloro, and fluoro groups attached at the 2nd, 4th, and 1st positions respectively .
Chemical Reactions Analysis
The chemical reactions involving “2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene” would depend on the specific conditions and reagents used. For instance, bromoethynyl groups can participate in various reactions, such as coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene” would depend on its specific structure. For instance, similar compounds like (2-bromoethynyl)trimethylsilane have a molecular weight of 177.12 and are liquid at room temperature .
Wissenschaftliche Forschungsanwendungen
Electrochemical Procedures
- Field : Chemistry
- Application : Alkynes, including “2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene”, can be used as building blocks, intermediates, or products in electrochemical synthesis . They play a key role in many chemical transformations .
- Method : The electrochemical process of C-C triple bond reduction or oxidation involves high potential values. Although appropriate substitutions may lower the reduction or oxidation potential values, the obtained product may be further reduced or oxidized .
- Results : The use of electricity instead of classical chemical reagents is economical and ecologically attractive. In fact, electricity from renewable resources can be used for electrochemical transformations with highly sustainable and desirable electrochemical applications .
Medicine and Electronic Industry
- Field : Medicine and Electronics
- Application : “(2-Bromophenylethynyl)trimethylsilane”, a similar compound to “2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene”, finds a wide range of applications in the medicine and electronic industry .
- Method : Reaction of “(2-bromophenylethynyl)trimethylsilane” with trimethyl borate yielded the alkynearylboronic acid .
- Results : The specific outcomes of this reaction were not detailed in the source .
Synthesis of Arylalkynes
- Field : Organic Chemistry
- Application : The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene, a compound similar to “2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene”, can yield selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene . This reaction can be directed towards the synthesis of the terminal alkyne or the bromoalkyne .
- Method : By simply changing the working potential and the supporting electrolyte, the reaction can be directed towards the synthesis of the terminal alkyne (Et4NBF4) or the bromoalkyne (NaClO4) .
- Results : This study established that 2-(bromoethynyl)naphthalene can be converted into 2-ethynylnaphthalene by cathodic reduction .
Use in the Electronics Industry
- Field : Electronics
- Application : “(2-Bromophenylethynyl)trimethylsilane”, a compound similar to “2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene”, finds a wide range of applications in the electronics industry .
- Method : Specific methods of application in the electronics industry were not detailed in the source .
- Results : The specific outcomes of this application were not detailed in the source .
Synthesis of Unsymmetrical 1,3-Diynes
- Field : Organic Chemistry
- Application : Highly efficient synthesis of unsymmetrical 1,3-diynes from organoalane reagents and alkynyl bromides mediated by a nickel catalyst . This method can be used to synthesize a wide range of substrates .
- Method : The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .
- Results : By simply changing the working potential and the supporting electrolyte, the reaction can be directed towards the synthesis of the terminal alkyne (Et4NBF4) or the bromoalkyne (NaClO4) .
Preparation of Natural Products, Pharmaceuticals, and Advanced Materials
- Field : Pharmaceutical and Material Science
- Application : Conjugated 1,3-diynes have significant applications in the preparation of natural products, pharmaceuticals, p-conjugated acetylenic polymers, advanced materials, and heterocyclic compounds . They are also used in electronic and optical materials .
- Method : The specific methods of application in these fields were not detailed in the source .
- Results : The specific outcomes of these applications were not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-bromoethynyl)-4-chloro-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVFTNXCJRFSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246633 | |
| Record name | Benzene, 2-(2-bromoethynyl)-4-chloro-1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene | |
CAS RN |
2187434-97-3 | |
| Record name | Benzene, 2-(2-bromoethynyl)-4-chloro-1-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2187434-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-(2-bromoethynyl)-4-chloro-1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-amino-4-(2-furyl)-1-(2-hydroxyethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384548.png)

![8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B1384551.png)

![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime](/img/structure/B1384554.png)

![4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B1384557.png)


![6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384562.png)